![molecular formula C15H24N5O5P B12925167 2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine CAS No. 90012-88-7](/img/structure/B12925167.png)
2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate is a complex organic compound that features a purine base, a tetrahydrofuran ring, and a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate typically involves multiple steps:
Formation of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions starting from simpler organic molecules.
Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions involving hydroxymethyl groups.
Attachment of the Phosphonate Group: The phosphonate group is introduced through a phosphorylation reaction, often using diethyl phosphite as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phosphonates.
Aplicaciones Científicas De Investigación
Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to chain termination.
Comparación Con Compuestos Similares
Similar Compounds
- **Diethyl ((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphate
- **Diethyl ((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphite
Uniqueness
Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate is unique due to its specific combination of a purine base, a tetrahydrofuran ring, and a phosphonate group. This unique structure allows it to interact with biological molecules in ways that similar compounds cannot, making it a valuable compound for research and development.
Propiedades
Número CAS |
90012-88-7 |
|---|---|
Fórmula molecular |
C15H24N5O5P |
Peso molecular |
385.36 g/mol |
Nombre IUPAC |
[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-(diethoxyphosphorylmethyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C15H24N5O5P/c1-3-23-26(22,24-4-2)7-10-5-12(25-11(10)6-21)20-9-19-13-14(16)17-8-18-15(13)20/h8-12,21H,3-7H2,1-2H3,(H2,16,17,18)/t10-,11-,12-/m1/s1 |
Clave InChI |
UEXZRLXHQWFRLC-IJLUTSLNSA-N |
SMILES isomérico |
CCOP(=O)(C[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N)OCC |
SMILES canónico |
CCOP(=O)(CC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


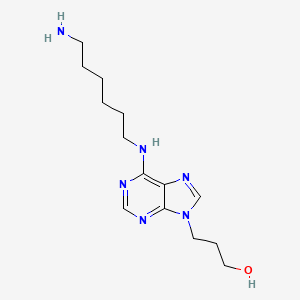
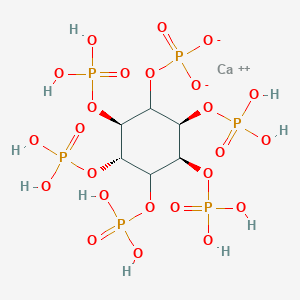
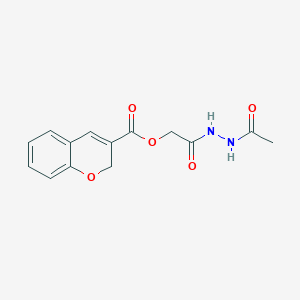


![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)
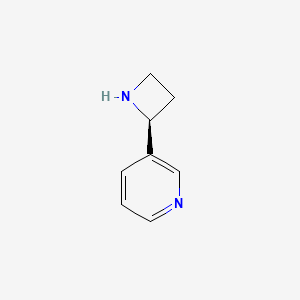
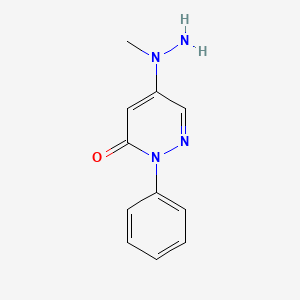


![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)
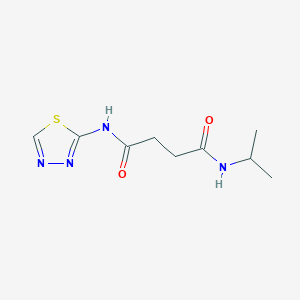

![4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12925170.png)
